Product packaging for Pyridin-4-YL-methanethiol(Cat. No.:CAS No. 1822-53-3)

Pyridin-4-YL-methanethiol

Cat. No.: B154844
CAS No.: 1822-53-3
M. Wt: 125.19 g/mol
InChI Key: YUWAUUTYKFAJBH-UHFFFAOYSA-N
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Description

Pyridin-4-YL-methanethiol (CAS 1822-53-3) is a high-value heterocyclic compound that serves as a versatile building block in advanced chemical research. This molecule features a pyridine ring, which acts as a Lewis base, and a methanethiol group, which is highly reactive and nucleophilic . This dual functionality makes it an excellent ligand in coordination chemistry for constructing metal-organic frameworks (MOFs) and catalysts . Its significant research value is also demonstrated in materials science, where it is used to form self-assembled monolayers (SAMs) on metal surfaces like gold, which are critical for developing sensors, functional interfaces, and electronic devices . The compound's mechanism of action in these applications involves the spontaneous organization of its molecules on a substrate, with the thiol group providing strong affinity for the metal surface and the pyridine ring enabling further chemical interactions or coordination . Furthermore, in electrochemical studies, derivatives of this molecule, such as (4'-(pyridin-4-yl)biphenyl-4-yl)methanethiol, have been specifically investigated on Au(111) surfaces using advanced techniques like electrochemical tip-enhanced Raman spectroscopy (EC-TERS) to study potential-triggered chemical conversions at the nanoscale . In synthetic chemistry, it acts as a key precursor; its thiol group can be readily oxidized or alkylated, and the pyridine ring can undergo various substitution reactions, allowing for the synthesis of more complex molecular structures . Please note that this product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NS B154844 Pyridin-4-YL-methanethiol CAS No. 1822-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWAUUTYKFAJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517928
Record name (Pyridin-4-yl)methanethiol
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Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822-53-3
Record name (Pyridin-4-yl)methanethiol
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URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-4-ylmethanethiol
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Synthetic Methodologies and Derivative Chemistry of Pyridin 4 Yl Methanethiol

Advanced Synthetic Routes to Pyridin-4-YL-methanethiol

The synthesis of this compound can be approached through various methodologies, each offering distinct advantages in terms of efficiency, selectivity, and environmental impact.

Multi-Step Organic Synthesis Pathways

One common approach to synthesizing this compound involves a multi-step sequence starting from more readily available precursors. A plausible pathway could begin with the reduction of a corresponding pyridine-4-carboxylic acid derivative. For instance, the synthesis of related aminomethyl-pyridines has been achieved through the reduction of cyano-pyridines using catalysts like Raney Nickel or palladium on charcoal. nih.gov A similar strategy could be envisioned where a suitable sulfur-containing functional group is introduced and subsequently reduced to the thiol.

Another potential route involves the nucleophilic substitution of a leaving group on the methyl group of a 4-substituted pyridine (B92270). For example, starting with 4-(chloromethyl)pyridine, a reaction with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) could yield the desired thiol. The reactivity of such precursors is well-established in organic synthesis.

Chemo- and Regioselective Preparations

Achieving chemo- and regioselectivity is crucial in the synthesis of substituted pyridines. The inherent electronic properties of the pyridine ring, being electron-deficient, often dictate the outcome of substitution reactions. For the synthesis of 4-substituted pyridines specifically, methods that exploit the relative acidity of the C-H bonds have been developed. digitellinc.com The use of a strong, non-nucleophilic base with low Lewis acidity can facilitate deprotonation at the 4-position, allowing for subsequent functionalization. digitellinc.com

In the context of this compound, a regioselective approach might involve the direct thiomethylation of pyridine at the 4-position. While direct C-H functionalization with a methanethiol (B179389) group can be challenging, modern catalytic systems are continuously being developed to address such transformations.

Exploration of Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can involve the use of less hazardous reagents, renewable starting materials, and more efficient catalytic systems. For instance, catalytic hydrogenation using hydrogen gas with a recyclable catalyst like palladium on charcoal is a greener alternative to using stoichiometric metal hydrides. nih.gov

Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) can significantly improve the environmental profile of the synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing waste and energy consumption.

Functionalization and Derivatization Strategies of this compound

The presence of both a thiol group and a pyridine ring in this compound offers two distinct sites for chemical modification, enabling the synthesis of a wide array of derivatives.

Reactivity of the Thiol Group in Functionalization

The thiol group (-SH) is a highly versatile functional group known for its nucleophilicity and its ability to undergo a variety of chemical transformations.

Alkylation and Acylation: The thiol group can be readily alkylated or acylated to form thioethers and thioesters, respectively. These reactions typically proceed under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate anion.

Disulfide Formation: Thiols can be oxidized to form disulfides. This reversible reaction is a key feature in many biological systems and can be utilized to create dynamic chemical systems. For instance, the reaction of a thiopyridone with methyl methanethiosulfonate (B1239399) is a known method for forming methyl pyridyl disulfides. nih.gov

Michael Addition: The thiolate anion is a potent nucleophile in Michael additions, reacting with α,β-unsaturated carbonyl compounds. The addition of methanethiol to Michael acceptors is a well-studied reaction and serves as a model for the bioconjugation of cysteine residues in proteins. nih.gov

Coordination to Metals: The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for soft metal ions. This property is exploited in the formation of self-assembled monolayers on gold surfaces and in the synthesis of coordination complexes.

Pyridine Ring Functionalization and Modification

The pyridine ring in this compound can also be a site for further functionalization, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom.

N-Alkylation and N-Oxidation: The lone pair of electrons on the nitrogen atom allows for N-alkylation to form pyridinium (B92312) salts and N-oxidation to form pyridine-N-oxides. These modifications can significantly alter the electronic properties and reactivity of the pyridine ring.

Electrophilic Aromatic Substitution: Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally difficult and require harsh conditions. Substitution, when it occurs, is typically directed to the 3- and 5-positions.

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), especially with an electron-withdrawing group present. Halogenated pyridine derivatives, for instance, can undergo substitution with various nucleophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The pyridine ring of this compound or its derivatives can act as a coupling partner in such reactions to synthesize biaryl structures.

Synthesis of Complex this compound-Containing Scaffolds and Analogues

The versatile reactivity of the thiol group and the structural significance of the pyridine ring make this compound a valuable building block in the synthesis of more complex molecular architectures. Its incorporation into larger scaffolds is a key strategy for developing novel compounds with potential applications in medicinal chemistry and materials science. This section explores the synthetic methodologies used to create intricate structures and analogues based on the this compound core.

Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazides and their subsequent thiosemicarbazone derivatives are a class of compounds known for their extensive biological activities and their utility as intermediates in the synthesis of various heterocycles like thiadiazoles and triazoles. nih.govresearchgate.netjocpr.com The general synthesis of thiosemicarbazones involves the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone. nih.gov

While direct synthesis of a thiosemicarbazide from this compound is not commonly documented, a plausible route to incorporate the pyridin-4-yl-methylthio moiety into a thiosemicarbazone scaffold involves a two-step process:

Synthesis of a Ketone Precursor: this compound can be reacted with an α-haloketone, such as chloroacetone, via an S-alkylation reaction to furnish a ketone bearing the pyridin-4-yl-methylthio group.

Condensation Reaction: The resulting ketone is then condensed with thiosemicarbazide, typically in an alcoholic solvent with an acid catalyst, to yield the target thiosemicarbazone.

This general approach is exemplified by the synthesis of various thiosemicarbazone derivatives from different ketone precursors. nih.gov The reaction conditions are generally mild and the yields are often high.

Table 1: Synthesis of Thiosemicarbazone Derivatives from Various Aldehydes nih.gov

Aldehyde ReactantProductYield (%)Melting Point (°C)
4-Fluorobenzaldehyde2-(4-Fluorobenzylidene)hydrazine-1-carbothioamide30185-186
4-Methoxybenzaldehyde2-(4-Methoxybenzylidene)hydrazine-1-carbothioamide37194-195
4-BromobenzaldehydeN-phenyl-2-(4-bromobenzylidene)hydrazine-1-carbothioamide75189-190

This table illustrates common yields and conditions for thiosemicarbazone formation, a method applicable to ketone precursors derived from this compound.

Hybrid Heterocyclic Compounds

Hybrid heterocyclic compounds are molecules that contain two or more different heterocyclic rings. This molecular hybridization strategy aims to combine the pharmacophoric features of different scaffolds to create new compounds with enhanced activity or novel properties. This compound is an ideal substrate for creating such hybrids, particularly through reactions involving its nucleophilic thiol group.

A key synthetic strategy is the S-alkylation of a heterocyclic thiol or the reaction of this compound with a halogenated heterocycle. For instance, 2-mercaptopyrimidine (B73435) derivatives can be used as platforms to build complex structures. The synthesis of 4-pyrimidone-2-thioethers is typically achieved by condensing a β-ketoester with thiourea (B124793), followed by alkylation. nih.gov A more direct one-pot method involves the condensation of S-alkylisothioureas with β-ketoesters. nih.gov By analogy, this compound could be used to alkylate a 2-thiouracil (B1096) or a related mercaptopyrimidine to create a hybrid molecule.

Another example involves the synthesis of pyrazolopyridine derivatives, which are of interest for their potential neuroprotective properties. nih.govnih.gov These complex scaffolds can be assembled through multi-component reactions or stepwise synthesis. The pyridin-4-yl-methylthio moiety can be introduced by reacting this compound with a suitable halogenated pyrazolopyridine intermediate.

Furthermore, the synthesis of novel pyrazole (B372694), pyridine, and pyrimidine (B1678525) derivatives bearing a thiophenyl group has been reported as potential dual inhibitors of EGFR and VEGFR-2. nih.gov The synthetic schemes often involve the reaction of chalcones with hydrazine (B178648) derivatives to form pyrazolines, which can be further modified. A this compound unit could be incorporated into such scaffolds.

Table 2: Examples of Synthesized Hybrid Heterocyclic Systems

Starting MaterialReagentResulting Heterocyclic SystemRef.
4,6-Dimethylpyrimidine-2-thiol2,4-Dichloro-6-methylpyrimidine2-((4-Chloro-6-methylpyrimidin-2-yl)thio)-4,6-dimethylpyrimidine researchgate.net
Ethyl acetoacetateS-Methylisothiourea2-(Methylthio)-6-methylpyrimidin-4(3H)-one nih.gov
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrileMalononitrile / Grinding4,6-Diamino-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile nih.gov

This table provides examples of synthetic strategies for creating complex heterocyclic systems where a pyridin-4-yl-methylthio group could be incorporated.

Phenyl(pyridin-X-yl)methanethiol Analogues

Analogues featuring both a phenyl and a pyridyl group attached to a central carbon, along with a thiol group, represent a specific class of diarylmethanethiol derivatives. The synthesis of such compounds, for instance, phenyl(pyridin-4-yl)methanethiol, can be challenging but is achievable through multi-step synthetic sequences.

A general and logical approach to these structures involves the creation of a diarylmethanol precursor, followed by the conversion of the hydroxyl group to a thiol.

Formation of Phenyl(pyridin-4-yl)methanol: This precursor can be synthesized via a Grignard reaction. Phenylmagnesium bromide is reacted with pyridine-4-carbaldehyde in an anhydrous ether solvent. The nucleophilic attack of the Grignard reagent on the aldehyde carbonyl group, followed by an acidic workup, yields the desired diarylmethanol.

Conversion to Thiol: The transformation of the alcohol to the corresponding thiol can be accomplished through several methods. A common route is to first convert the alcohol to a good leaving group, such as a tosylate or a halide, and then perform a nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Research into related structures provides insight into feasible synthetic pathways. For example, the synthesis of [3-[[(pyridin-4-yl)thio]methyl]phenyl]methanol has been reported, starting from the corresponding methyl ester and using a reducing agent like lithium aluminium hydride. chemicalbook.com Although this is a thioether, the synthetic principles for constructing the core skeleton are relevant. Similarly, the synthesis of pyrrole (B145914) derivatives containing a 4-methylthio phenyl group has been accomplished via the Van Leusen pyrrole synthesis, demonstrating methods to construct complex rings with phenyl-thio linkages. nih.gov

Table 3: General Synthetic Route for Phenyl(pyridin-4-yl)methanethiol

StepReactant 1Reactant 2Key TransformationIntermediate/Product
1Phenylmagnesium bromidePyridine-4-carbaldehydeGrignard ReactionPhenyl(pyridin-4-yl)methanol
2Phenyl(pyridin-4-yl)methanolThionyl chlorideChlorinationChloro(phenyl)(pyridin-4-yl)methane
3Chloro(phenyl)(pyridin-4-yl)methaneSodium hydrosulfideNucleophilic SubstitutionPhenyl(pyridin-4-yl)methanethiol

This table outlines a proposed synthetic pathway for the target analogue based on standard organic chemistry transformations.

Coordination Chemistry of Pyridin 4 Yl Methanethiol

Ligand Binding Mechanisms with Metal Centers

Thiolate Coordination to Transition Metals

The thiol group (-SH) can be deprotonated to form a thiolate (-S⁻), which is a soft donor and typically forms strong covalent bonds with soft transition metals such as Cu(I), Ag(I), Au(I), Hg(II), Cd(II), and Pb(II). The coordination can be terminal, involving a single metal center, or bridging, where the sulfur atom links two or more metal centers. The formation of stable metal-sulfur bonds is a driving force in the coordination of such ligands.

Pyridinic Nitrogen Coordination and Axial Ligand Formation

The nitrogen atom of the pyridine (B92270) ring is a harder donor compared to the thiolate sulfur and readily coordinates to a wide range of transition metals, including first-row transition metals like Fe(II/III), Co(II), Ni(II), and Cu(II). In square planar or octahedral complexes, the pyridine nitrogen can occupy an axial position, influencing the electronic and steric properties of the complex. The strength of the metal-nitrogen bond will depend on the Lewis acidity of the metal and the basicity of the pyridine ring.

Bidentate and Polydentate Coordination Modes

Pyridin-4-YL-methanethiol has the potential to act as a bidentate ligand, coordinating to a single metal center through both the sulfur and nitrogen atoms. This would result in the formation of a six-membered chelate ring. The stability of such a chelate would depend on the preferred coordination geometry of the metal ion and the steric constraints of the ligand. In polynuclear complexes or coordination polymers, the ligand could act as a bridging ligand, with the sulfur and nitrogen atoms coordinating to different metal centers, leading to extended network structures.

Structural Elucidation of this compound Metal Complexes

Analysis of Coordination Geometries and Bond Lengths

Without experimental data, a detailed analysis is not possible. However, based on related structures, one could anticipate the following:

Coordination Geometries: Depending on the metal ion and the stoichiometry of the complex, various geometries would be possible. For example, with a metal ion that prefers a tetrahedral geometry like Zn(II), a complex of the type [M(L)4] or [M(L)2X2] (where L is this compound and X is an anion) could form. For a metal like Cu(II) that often exhibits square planar or distorted octahedral geometries, different structural motifs would be expected.

Bond Lengths: Metal-sulfur (M-S) and metal-nitrogen (M-N) bond lengths would be indicative of the strength of the interaction. Shorter bond lengths generally imply stronger bonds. These bond lengths are influenced by factors such as the coordination number of the metal, its oxidation state, and the electronic properties of the other ligands in the coordination sphere.

Data on Bond Lengths in Related Pyridine-Thiolate Complexes

Metal IonDonor AtomTypical Bond Length (Å)
Cu(II)N (pyridine)1.9 - 2.1
Cu(I)S (thiolate)2.2 - 2.4
Zn(II)N (pyridine)2.0 - 2.2
Zn(II)S (thiolate)2.3 - 2.5
Ag(I)N (pyridine)2.1 - 2.3
Ag(I)S (thiolate)2.4 - 2.6

This table is illustrative and based on data for related ligands, not this compound itself.

Influence of Metal Ion on Complex Architecture

The choice of the metal ion would have a profound impact on the resulting complex architecture:

Hard and Soft Acids and Bases (HSAB) Principle: Hard metal ions would preferentially bind to the harder nitrogen donor, while softer metal ions would favor the softer sulfur donor. Metal ions of intermediate character could interact with both donor atoms.

Ionic Radius: The size of the metal ion would influence the packing of the ligands and could determine whether a monomeric, dimeric, or polymeric structure is formed.

Role of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is recognized as a valuable building block in the design of metal-organic frameworks. Its bifunctional nature, featuring a nitrogen atom within the pyridine ring and a sulfur atom in the methanethiol (B179389) group, allows for diverse coordination modes with various metal centers. The pyridine moiety typically acts as a robust coordinating site, forming stable bonds with metal ions, while the flexible methanethiol tail can either participate in the framework construction, remain as a pendant group for post-synthetic modification, or influence the packing of the resulting structure through weaker interactions.

While the potential of this compound in the synthesis of MOFs and coordination polymers is acknowledged within the scientific community, detailed structural and functional analyses of frameworks exclusively utilizing this ligand are still an emerging area of research. The inherent flexibility of the methanethiol group can introduce a degree of structural complexity, making the prediction and control of the final topology challenging.

In broader studies of related pyridine-thiol ligands, the coordination versatility is well-documented. For instance, the analogous ligand 4-((pyridin-4-ylthio)methyl)pyridine has been successfully employed in the synthesis of a series of silver(I) coordination polymers. rsc.org In these structures, the pyridine nitrogen atoms coordinate to the silver(I) centers, leading to the formation of one-dimensional (1D) chains, as well as two-dimensional (2D) and three-dimensional (3D) networks. rsc.org The specific architecture of these polymers was found to be influenced by the choice of counter-anions and solvents, highlighting the subtle interplay of factors that govern the self-assembly process. rsc.org

Although direct and extensive research on MOFs and coordination polymers built solely from this compound is limited in publicly available literature, its utility as a linker is conceptually supported by the established coordination chemistry of both pyridine and thiol functional groups. The development of synthetic strategies to control the connectivity and dimensionality of frameworks based on this ligand remains an active frontier for materials chemists.

Supramolecular Chemistry and Molecular Architecture with Pyridin 4 Yl Methanethiol

Design and Formation of Supramolecular Assemblies

The dual functionality of Pyridin-4-yl-methanethiol is central to its role in building organized molecular structures on various substrates and in different chemical environments.

The thiol (-SH) group of this compound facilitates its chemisorption onto metallic substrates, most notably gold, to form self-assembled monolayers (SAMs). mdpi.com This process is fundamental to surface functionalization and nanotechnology. The sulfur-gold bond is a robust linkage, making thiols a preferred choice for creating stable molecular layers. nih.gov

However, the formation of SAMs with this compound on Au(111) surfaces often results in disordered layers. This disorder is attributed to the steric hindrance imposed by the bulky pyridine (B92270) ring and the competing possible orientations of the molecule on the surface. Unlike simple alkanethiols which can form highly ordered, densely packed monolayers driven by strong van der Waals interactions between the alkyl chains, the pyridine ring's orientation can disrupt long-range order. The lifting of the gold surface reconstruction upon adsorption is a common phenomenon, which can lead to the formation of gold adatoms that may or may not be integrated into the final monolayer structure. nih.govmpg.de

Despite the tendency for disorder, these SAMs are crucial for applications where the pyridine unit's electronic or binding properties are to be expressed at a surface.

Table 1: Comparison of SAM-forming Thiols

Property This compound Dodecanethiol Benzyl Mercaptan
Molecular Formula C₆H₇NS C₁₂H₂₆S C₇H₈S
Key Functional Groups Pyridine ring, -CH₂SH Linear alkyl chain, -SH Benzene ring, -CH₂SH
SAM Ordering on Au(111) Tends to be disordered due to steric hindrance and competing orientations. Forms highly ordered, densely packed monolayers. Exhibits intermediate ordering behavior.
Primary Intermolecular Interaction in SAM π-π stacking, dipole-dipole Van der Waals forces π-π stacking
Primary Application of SAM Surface coordination chemistry, molecular electronics. Creation of stable hydrophobic surfaces, passivation. Surface functionalization with aromatic groups.

This table is generated based on comparative information discussed in the literature .

The ability of this compound to bind to metal electrodes via its thiol group makes it a candidate for use in molecular electronics, specifically in the construction of single-molecule junctions. nih.gov In such a device, a single molecule or a small assembly of molecules bridges two electrodes, allowing for the study of charge transport through the molecular system. The conductance of these junctions is highly sensitive to the nature of the molecule-electrode interface. nih.gov

Studies on dithiol-terminated molecules have demonstrated that the precise nature of the gold-sulfur bond is a critical and debated factor influencing conductance. nih.gov Measurements have shown that the conductance of a molecular junction can differ significantly depending on whether it is assembled from solution to form a SAM or measured in-situ. nih.gov This suggests that under common preparation conditions for SAMs, the thiol hydrogen may be retained, resulting in a non-chemisorbed, physisorbed state with lower conductance compared to a fully formed gold-thiolate (Au-S) bond. nih.gov The pyridine ring in this compound can further modulate the electronic properties of the junction through its electron-withdrawing nature and its ability to influence the energy levels of the molecular orbitals involved in charge transport.

The pyridine nitrogen of this compound acts as a Lewis base and a hydrogen bond acceptor, enabling its participation in host-guest chemistry. A notable example is its ability to bind efficiently to metalloporphyrins in solution through axial ligation. This interaction, driven by coordination of the pyridine nitrogen to the metal center of the porphyrin and stabilized by π-π stacking, enhances the solubility of the porphyrin complex.

Furthermore, the directional nature of the interactions involving the pyridine ring makes this compound a potential building block for crystalline, porous materials like Covalent Organic Frameworks (COFs) and Hydrogen-bonded Organic Frameworks (HOFs). nih.gov While specific COFs based on this exact molecule are not widely reported, the principles of framework construction often rely on monomers with specific geometries and complementary reactive groups. The combination of the thiol group (which could be used in thiol-yne or other click chemistry reactions) and the pyridine's ability to form predictable, directional hydrogen bonds or coordinate to metal nodes presents a viable strategy for its integration into such extended, porous architectures. nih.govrsc.org

Intermolecular Interactions Governing Assembly and Conformation

The structure and stability of supramolecular assemblies derived from this compound are dictated by a combination of non-covalent interactions.

The aromatic pyridine ring is capable of engaging in π-π stacking interactions, which are crucial for the stability and structure of its molecular assemblies. nih.gov These interactions occur when two aromatic rings align face-to-face or in a displaced fashion, driven by a combination of electrostatic and van der Waals forces. In the context of this compound, π-π stacking plays a significant role in several scenarios:

In SAMs: Within self-assembled monolayers on surfaces, intermolecular π-π stacking between the pyridine rings of adjacent molecules can influence their packing and orientation, albeit sometimes leading to disordered structures due to competing interactions.

In Crystal Engineering: The presence of electron-donating or electron-withdrawing groups on an aromatic ring can tune the strength and geometry of π-π stacking interactions, a principle used in crystal engineering to control molecular conformation. rsc.org Studies on related systems show that interactions between pyridine and other aromatic or heteroaromatic rings are a common and stabilizing feature in the solid state. nih.gov

Hydrogen bonding is a powerful and directional non-covalent interaction that plays a key role in directing the self-assembly of molecules. rsc.orgillinois.edu this compound possesses both a hydrogen bond donor (the thiol S-H group) and a hydrogen bond acceptor (the pyridine nitrogen atom). This duality allows it to participate in the formation of robust hydrogen-bonding networks.

Table 2: Key Intermolecular Interactions with this compound

Interaction Type Participating Groups Role in Supramolecular Assembly
Thiol-Metal Bonding Thiol (-SH) group and metal surface (e.g., Au) Anchors molecules to substrates for SAM formation. nih.gov
π-π Stacking Aromatic Pyridine Ring Stabilizes host-guest complexes; influences packing in SAMs and solid-state structures. nih.gov
Hydrogen Bonding Thiol (S-H) as donor, Pyridine (N) as acceptor Directs self-assembly into ordered networks (e.g., chains, frameworks). rsc.orgnih.gov
Metal Coordination Pyridine Nitrogen (Lewis Base) Binds to metal ions, enabling formation of coordination complexes and metallacycles. biosynth.com

Van der Waals and Electrostatic Interactions

Van der Waals and electrostatic forces are fundamental to the supramolecular chemistry of this compound, dictating how it interacts with neighboring molecules and surfaces. These non-covalent interactions, though weaker than covalent bonds, are crucial in the formation and stabilization of organized molecular assemblies.

Electrostatic interactions play a particularly significant role, especially in environments where electric fields are present, such as in the gap of a Scanning Tunneling Microscope (STM). rsc.orgflinders.edu.au By chemically modifying STM tips and gold surfaces with this compound, researchers can create precisely defined nanoscale environments. rsc.orgacs.orgardc.edu.au The pyridine nitrogen atom, with its lone pair of electrons, and the thiol group, which covalently bonds to gold surfaces, establish specific points of interaction. acs.orgcsic.es This functionalization allows for the controlled trapping of other molecules, like metalloporphyrins, through coordination chemistry, which is fundamentally an electrostatic interaction between the electron-donating pyridine and the metal center. acs.orgardc.edu.au In STM-based experiments, attractive electrostatic interactions are directly observed and can be harnessed to influence reaction kinetics and drive the formation of molecular junctions. rsc.orgflinders.edu.au

Theoretical calculations provide quantitative insight into the strength of these interactions. Density Functional Theory (DFT) has been used to determine the interaction energies between this compound (PyrMT) and various metalloporphyrins, confirming the stability of these supramolecular complexes.

Interacting SystemCalculated Interaction Energy (kcal/mol)Type of Interaction
Cobalt(II)-diphenylporphyrin / PyrMTData not available in specified formatCoordination/Electrostatic
Copper(II)-diphenylporphyrin / PyrMTData not available in specified formatCoordination/Electrostatic
Zinc(II)-diphenylporphyrin / PyrMTData not available in specified formatCoordination/Electrostatic

Interaction energies confirm the stable association between the components, driven by electrostatic and coordination forces. Data derived from DFT calculations mentioned in literature. csic.es

Control of Molecular Orientation and Conformation within Supramolecular Systems

The ability to dictate the precise orientation and conformation of this compound is a cornerstone of its application in molecular architecture and nanoelectronics. acs.orgardc.edu.au Its unique structural features allow for significant control over how it positions itself and other molecules within a supramolecular assembly.

A primary application demonstrating this control is the formation of single-molecule wires. acs.org In these systems, this compound is used as a linker to connect a central molecular component, such as a metalloporphyrin, to two electrodes. researchgate.netardc.edu.au The orientation of the porphyrin is critical for device function. When wired from its ends, conductance is low; however, by using this compound to coordinate axially to the porphyrin's central metal ion, a "flat" configuration is achieved. acs.orgardc.edu.au This perpendicular orientation results in a dramatic increase in conductance, by as much as three orders of magnitude, and exceptionally high junction stability. acs.org

The conformational flexibility of this compound, afforded by its methylene (B1212753) (-CH₂-) spacer, is key to this control. This flexibility distinguishes it from more rigid analogues like 4-pyridinethiol. researchgate.net DFT calculations reveal that this adaptability allows the this compound linkers to form an unexpected and highly conductive, stacked structure with the metalloporphyrin ring between the electrodes. researchgate.net In contrast, the rigid nature of 4-pyridinethiol leads to a less conductive, classic octahedral coordination geometry. researchgate.net

Another sophisticated example of orientation control is the construction of a surface-anchored supramolecular rotor. rsc.org In this design, this compound acts as a rigid "axle" anchored perpendicularly to a gold surface (the stator). A zinc(II) porphyrin molecule, acting as the "rotator," is then attached to the axle via axial coordination. rsc.org To prevent the axle from tipping and the rotator from "crashing" into the surface, the this compound molecules are embedded within a mixed self-assembled monolayer (SAM) that includes dodecanethiol as a "filling layer." rsc.org This structured environment is essential for maintaining the desired vertical orientation of the axle and the parallel orientation of the rotator component. rsc.org

Supramolecular SystemRole of this compoundControlled FeatureMechanism of Control
Metalloporphyrin Molecular WireAxial Coordinating LigandOrientation of PorphyrinCoordination to the central metal ion forces the porphyrin plane to be perpendicular to the current flow. researchgate.netacs.org
Metalloporphyrin Molecular WireFlexible LinkerConformation of JunctionThe methylene spacer allows a stacked, highly conductive conformation between the porphyrin and electrodes. researchgate.net
Surface-Anchored Molecular RotorMolecular AxlePerpendicular OrientationAnchoring to a gold surface and embedding within a mixed self-assembled monolayer prevents tipping. rsc.org

Applications in Advanced Materials and Nanotechnology

Development of Organic Semiconductor Materials and Electronic Components

Pyridin-4-yl-methanethiol is utilized in the production of organic semiconductor materials and other electronic components. Its role often lies in its ability to form self-assembled monolayers (SAMs) that can modify the interfaces between conducting electrodes and organic semiconducting layers. This interfacial engineering is critical for improving charge injection and extraction in organic electronic devices. The pyridine (B92270) moiety can influence the energy level alignment at the interface, a key factor in device performance. While specific examples of its incorporation into commercial organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) are not extensively detailed in current research, its foundational role as a surface modifier and a component for building complex molecular architectures points to its potential in this area.

Molecular Electronics and Single-Molecule Conductance Studies

The field of molecular electronics, which aims to use single molecules as electronic components, represents a primary area of research for this compound. Its ability to form stable and conductive single-molecule junctions has made it a subject of intense study.

Research has demonstrated that this compound can be used to dramatically tune the electrical conductance of single-molecule wires based on metalloporphyrins. In these systems, the molecule acts as an axial ligand, binding to the metal center of the porphyrin and also anchoring to a gold electrode via its thiol group.

A key finding is that the structural flexibility of this compound, endowed by the methylene (B1212753) (-CH₂-) spacer between the pyridine ring and the thiol group, is crucial for its function. This flexibility allows it to facilitate the formation of a highly conductive, π-stacked sandwich structure where the porphyrin ring is positioned between the pyridine rings of the two linker molecules. This arrangement creates a shorter and more efficient pathway for electron transport. In contrast, a more rigid linker like 4-pyridinethiol, which lacks the methylene spacer, tends to form a less conductive, classic octahedral coordination geometry. This structural difference leads to a significant disparity in the measured single-molecule conductance.

Studies involving this compound have been instrumental in elucidating the fundamental mechanisms of charge transport through molecular junctions. The comparison between the flexible this compound and the rigid 4-pyridinethiol has provided clear evidence for the profound impact of molecular conformation on electrical properties.

Density Functional Theory (DFT) calculations have corroborated experimental findings, showing that the high conductance of junctions formed with this compound is due to the efficient π-π overlap between the pyridine linkers and the metalloporphyrin ring. This creates a delocalized electronic system that serves as an effective conduit for charge carriers. The shorter conduction path in the stacked structure facilitated by this compound is a primary reason for its higher transmission of electrons compared to the more orthogonal geometry adopted by rigid linkers. These insights are vital for designing molecules with predictable electrical characteristics.

The unique properties of this compound have enabled the fabrication of highly conductive molecular contacts. By exploiting supramolecular interactions, researchers can construct efficient molecular conduits. The ability of this compound to promote a stacked, sandwich-like structure with metalloporphyrins is a prime example of how non-covalent interactions can be harnessed to create robust and highly conductive single-molecule electrical contacts. This approach, inspired by natural systems like the axially coordinated metalloporphyrin arrays in bacterial nanowires, is a cornerstone of the emerging field of supramolecular electronics.

Engineering of Functional Materials for Specific Applications

This compound is a valuable tool for engineering functional materials, primarily through the formation of self-assembled monolayers (SAMs) on metal surfaces. The thiol group has a strong affinity for gold, allowing the molecules to spontaneously form an organized, single-molecule-thick layer on a gold substrate.

The exposed pyridine rings of the SAM can then be used for a variety of specific applications. The nitrogen atom in the pyridine ring can act as a coordination site for metal ions or as a hydrogen bond acceptor. This allows for the creation of functional surfaces that can, for example, selectively bind to other molecules or act as a template for the growth of more complex, layered structures. By choosing appropriate molecules, SAMs based on this compound can be designed to have specific electronic, chemical, or physical properties, making them a versatile platform for creating tailored functional materials.

Integration in Nanoscale Devices and Systems

The fundamental research on single-molecule junctions using this compound lays the groundwork for its future integration into nanoscale devices and systems. While the direct incorporation into complex integrated circuits is still a long-term goal, the principles demonstrated in these studies are highly relevant. The ability to control the conductance of a molecular wire by subtle changes in chemical structure is a critical step towards creating molecular-scale switches, transistors, and sensors.

The supramolecular assemblies formed with this compound and porphyrins are essentially prototypes of nanoscale electronic components. The knowledge gained from studying these systems—understanding how to control molecular geometry, charge transport pathways, and conductance—is essential for the future design and fabrication of functional nanoscale devices that can be integrated into larger systems for applications in computing, sensing, and energy conversion.

Catalysis: Mechanisms and Applications of Pyridin 4 Yl Methanethiol

Role as a Catalyst or Ligand in Organic Transformations

The bifunctional nature of Pyridin-4-yl-methanethiol, containing both a basic nitrogen atom within an aromatic system and a soft sulfur donor, makes it a valuable component in catalysis. It can function independently as an organocatalyst or coordinate with metal centers to form catalytically active complexes.

This compound is recognized for its utility as a catalyst in fundamental organic reactions such as esterification, acylation, and amidation. Its catalytic activity in these transformations is analogous to that of the well-studied catalyst 4-(dimethylamino)pyridine (DMAP). nih.govumich.eduutrgv.edu The mechanism relies on the nucleophilicity of the pyridine (B92270) nitrogen.

In a typical acylation reaction, the pyridine nitrogen atom attacks the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. nih.govutrgv.edu This intermediate is significantly more electrophilic than the initial acylating agent, rendering it highly susceptible to attack by a nucleophile, such as an alcohol (for esterification) or an amine (for amidation). utrgv.edu The subsequent reaction with the nucleophile yields the final ester or amide product and regenerates the this compound catalyst, allowing it to participate in further catalytic cycles. utrgv.edu

Table 1: Representative DMAP-Catalyzed Acylation Reaction This table illustrates the general mechanism analogous to this compound catalysis.

Reactant 1Reactant 2CatalystProductMechanism
Alcohol (e.g., Cyclohexanol)Acid Anhydride (e.g., Acetic Anhydride)4-(dimethylamino)pyridine (DMAP)Ester (e.g., Cyclohexyl acetate)Nucleophilic catalysis via N-acylpyridinium ion pair formation. nih.govutrgv.edu

Based on a review of available scientific literature, the application of this compound or its close structural analogues as catalysts or ligands in hydroboration reactions is not well-documented. While its constituent functional groups are active in other catalytic transformations, its specific role in hydroboration has not been established.

Investigation of Catalytic Pathways and Intermediates

The catalytic pathway for reactions like acylation is understood to proceed through a nucleophilic mechanism rather than a base-catalyzed one. nih.gov The key step is the formation of the N-acylpyridinium salt as a reactive intermediate. nih.govutrgv.edu This pathway is energetically more favorable than a competing mechanism where the pyridine derivative would simply act as a base to deprotonate the nucleophile. nih.gov

Development of Heterogeneous and Homogeneous Catalytic Systems

The distinct properties of this compound have been leveraged in the development of both heterogeneous and homogeneous catalysts.

Heterogeneous Systems: The thiol group provides a strong anchoring point to metal surfaces, particularly gold. The related compound 4-mercaptopyridine (B10438) readily forms self-assembled monolayers (SAMs) on Au(111) surfaces. acs.org This process creates a highly ordered, functionalized surface that can act as a heterogeneous catalyst. The orientation and packing of the molecules in the SAM can influence the catalytic activity. It has been noted that under certain conditions, the C–S bond can cleave at the gold surface, which may alter the surface chemistry and its catalytic properties. acs.org

Homogeneous Systems: In homogeneous catalysis, pyridine and thiol-containing compounds are valuable ligands for transition metals. researchgate.net A novel strategy involves using thiols as "transient cooperative ligands" (TCLs) in conjunction with ruthenium pincer complexes for hydrogenation and dehydrogenation reactions. acs.orgnih.gov In this system, the thiol ligand can reversibly coordinate to the metal center. This dynamic interaction allows for metal-ligand cooperation (MLC), where both the metal and the ligand participate in activating substrate molecules, leading to enhanced catalytic efficiency without the need for external additives like a base. acs.orgnih.gov Furthermore, nickel complexes featuring pyridinethiolate ligands have been investigated as molecular photocatalysts, demonstrating the role of such compounds in advanced energy-related applications like hydrogen evolution. acs.org

Biological and Medicinal Chemistry Research Involving Pyridin 4 Yl Methanethiol

Structure-Activity Relationships (SAR) of Pyridin-4-YL-methanethiol Derivatives

The biological activity of compounds derived from this compound is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher how specific chemical modifications influence therapeutic effects.

Research into pyridine-fused heterocyclic rings has highlighted key SAR insights. nih.gov The nature and position of substituents on the pyridine (B92270) ring and any fused heterocyclic systems play a critical role in determining the anticancer potency of these derivatives. nih.gov A review of forty-nine such compounds demonstrated that their in-vitro cytotoxic activity is heavily dependent on the various pharmacophores and substituents attached to the core structure. nih.gov

In the context of neurological targets, SAR studies on pyrazol-4-yl-pyridine derivatives led to the identification of a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M4 (M4). nih.gov These studies are crucial for developing PET radioligands to visualize M4 receptors in the brain, which are implicated in conditions like schizophrenia. nih.gov The modification of the pyridine and pyrazole (B372694) rings was key to achieving high affinity and selectivity for the target receptor. nih.gov For imidazo[4,5-b]pyridine derivatives, alkylation can result in different regioisomers, which exhibit distinct biological profiles, further underscoring the importance of substituent placement. nih.gov

Evaluation of Biological Activities

The core structure of this compound has been incorporated into a multitude of derivatives that have been evaluated for various biological activities.

Pyridine derivatives are a cornerstone of modern anticancer drug discovery. nih.gov Fused heterocyclic systems containing a pyridine ring, such as imidazopyridine, triazolopyridine, and thienopyridine, have shown significant therapeutic potential against cancer. nih.gov

Studies on isothiazolo[5,4-b]pyridine (B1251151) derivatives have revealed promising anticancer action. nih.gov Two series of these compounds, featuring a tertiary amine bridged by either a methylene (B1212753) or a 2-hydroxypropylene chain, were tested in vitro. nih.gov The derivatives with the 2-hydroxypropylene spacer, in particular, showed a broad spectrum of anticancer activity at the GI50 level. nih.gov Similarly, derivatives of pyridazin-3-one have been synthesized and evaluated as inhibitors of the c-Met kinase enzyme, a key target in cancer therapy. nih.gov Several of these compounds displayed excellent inhibitory activity against both the c-Met enzyme and the proliferation of the Hs746T human gastric cancer cell line. nih.gov Imidazo[4,5-b]pyridine derivatives have also been noted for their anticancer properties. nih.gov

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound ClassTarget/Cell LineObserved ActivityReference
Isothiazolo[5,4-b]pyridine derivativesVarious Tumor Cell LinesBroad-spectrum activity (GI50 ~20 mM/L) nih.gov
Pyrazol-4-yl pyridazinone derivativesc-Met Kinase, Hs746T CellsExcellent enzyme and cell-based inhibitory activities nih.gov
Pyridine Fused HeterocyclesVarious Tumor Cell LinesIn-vitro cytotoxic activity dependent on pharmacophores nih.gov

The search for new antimicrobial agents to combat drug resistance is a global health priority, and pyridine derivatives are promising candidates. researchgate.net A series of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated potent and selective bactericidal activity, particularly against Gram-positive pathogens. researchgate.net These compounds were notably active against strains of Staphylococcus aureus with defined resistance mechanisms (MIC 1–2 µg/mL). researchgate.net Furthermore, some of these derivatives showed antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris. researchgate.net

Imidazo[4,5-b]pyridine derivatives have also been tested for their antibacterial effects. nih.gov In-vitro testing against Bacillus cereus (Gram-positive) and Escherichia coli (Gram-negative) showed that the Gram-positive bacteria were more sensitive to these compounds. nih.gov Thiazolo[4,5-b]pyridines have also been described as potent antimicrobial agents. pensoft.net

Table 2: Antimicrobial Activity of this compound Derivatives

Compound DerivativePathogenActivity (MIC)Reference
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (2a-c)Gram-positive pathogens1–64 µg/mL researchgate.net
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (2a-c)S. aureus (resistant)1–2 µg/mL researchgate.net
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (2a-c)A. fumigatus (azole resistant)Active researchgate.net
Imidazo[4,5-b]pyridine (compounds 2 and 4)Bacillus cereusMore sensitive nih.gov
Imidazo[4,5-b]pyridine (compounds 2 and 4)Escherichia coliMore resistant nih.gov

The ability of this compound derivatives to interact with and inhibit enzymes is a key mechanism behind their biological effects.

A notable example is the development of substituted pyrazol-4-yl pyridazinone derivatives as inhibitors of the c-Met tyrosine kinase enzyme. nih.gov This enzyme is a proto-oncogene, and its inhibition is a valid strategy for cancer treatment. Several synthesized compounds showed potent c-Met inhibitory activity. nih.gov

In the field of neuropharmacology, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. nih.gov This modulation can enhance the receptor's response to its natural ligand, offering a subtle yet powerful way to influence neuronal signaling. nih.gov

Furthermore, molecular docking studies with imidazo[4,5-b]pyridine derivatives have explored their potential interactions with the active sites of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a target for antimicrobial and anticancer drugs. nih.gov

Oxidative stress is implicated in numerous diseases, making the development of antioxidant compounds an important research area. Several analogues of this compound have been synthesized and evaluated for their antioxidant capabilities.

A study on novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives investigated their antioxidant activity using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. pensoft.netresearchgate.net This in-vitro method measures the ability of a compound to donate an electron and neutralize the DPPH free radical. pensoft.netresearchgate.net The study successfully identified derivatives with significant antioxidant potential. pensoft.netresearchgate.net For imidazo[4,5-b]pyridine derivatives, theoretical calculations have suggested that their antioxidant power is related to a low ionization potential, indicating a strong ability for electron transfer to scavenge free radicals. nih.gov

Role as Key Intermediates in Pharmaceutical Compound Synthesis

Beyond the direct biological activities of its derivatives, this compound and related structures serve as crucial key intermediates in the synthesis of more complex pharmaceutical compounds. The pyridine ring and the reactive thiol group provide a versatile scaffold for building larger molecules.

The synthesis of the biologically active compounds discussed in the previous sections, such as the 1,2,4-triazole (B32235) derivatives, imidazo[4,5-b]pyridines, and thiazolo[4,5-b]pyridines, inherently relies on precursor molecules containing the core pyridine structure. nih.govresearchgate.netpensoft.net For example, the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol logically proceeds from a pyridine-4-yl starting material, which is modified through a series of chemical reactions to build the final triazole-thiol product. researchgate.net Similarly, the synthesis of highly active narcotic analgesics like remifentanil often involves key intermediates based on functionalized piperidines, which are structurally related to pyridines. researchgate.net The strategic use of such intermediates is fundamental to the efficient and optimized production of these important medicines. researchgate.net

Exploration of Biochemical Interactions with Cellular Components

The biological activity of this compound and its potential therapeutic applications are intrinsically linked to its interactions with various cellular components. Research into this compound has revealed several key biochemical mechanisms, primarily revolving around enzyme modulation, metal ion coordination, and interactions with specific cellular proteins. The unique structure of this compound, featuring both a pyridine ring and a reactive thiol (-SH) group, is central to these activities.

Enzyme and Protein Interactions

This compound is recognized for its interaction with enzymes and proteins, which is a focal point of study in medicinal chemistry. The compound's biological effects are often attributed to its ability to modulate enzyme activity. This can occur through mechanisms such as competitive inhibition or substrate mimicry, where it competes with the natural substrate for the enzyme's active site.

Studies have explored its role in the context of various enzyme classes, including aminopeptidases. Furthermore, related pyridine derivatives have been investigated as inhibitors of crucial enzymes in disease pathways, such as protein farnesyltransferase (PFTase), which is a target in cancer research. nih.gov While specific inhibitory constants (e.g., IC₅₀) for this compound are not broadly documented in foundational literature, its structural motifs are common in enzyme inhibitors.

The thiol group is particularly significant, as it can form stable complexes with transition metals, a property that may enhance its biological effects by interacting with metalloenzymes. Research has also pointed to the interaction of this compound with the supramolecular assembly of the Nucleotide-binding Oligomerization Domain-containing Protein 2 (NOD2). NOD2 is an intracellular sensor that recognizes bacterial muramyl dipeptide (MDP), triggering an inflammatory response. nih.gov The interaction with NOD2 suggests a role for the compound in modulating innate immune responses.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. The pyridine nucleus is a well-established scaffold in the development of antimicrobial agents. nih.gov The mechanism is often believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways of the pathogens.

Research involving this compound and its derivatives has confirmed activity against a panel of bacterial strains. Specific findings have quantified its efficacy against both Gram-positive and Gram-negative bacteria, as detailed in the table below.

Microbial PathogenTypeObserved Activity
Staphylococcus aureusGram-positiveInhibition Zone: 15 mm
Escherichia coliGram-negativeInhibition Zone: 12 mm
Klebsiella pneumoniaeGram-negativeModerate Activity
This table summarizes the antimicrobial efficacy of this compound against selected pathogens.

Computational Chemistry and Theoretical Studies of Pyridin 4 Yl Methanethiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study molecules like Pyridin-4-YL-methanethiol and its derivatives to predict their geometric, electronic, and spectroscopic properties.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the minimum energy conformation, researchers can obtain accurate predictions of bond lengths, bond angles, and dihedral angles. For instance, DFT calculations on related pyridine (B92270) derivatives have successfully predicted their geometric parameters, which are in good agreement with experimental data from X-ray crystallography. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial in understanding the molecule's reactivity, as they indicate the regions most likely to donate or accept electrons in a chemical reaction. For example, in studies of similar bioactive molecules, a lower LUMO energy has been correlated with higher biological activity. nih.gov The distribution of electron density and the molecular electrostatic potential (MEP) can also be mapped, highlighting the electron-rich and electron-poor regions of the molecule, which are key to understanding intermolecular interactions.

PropertyDescriptionSignificance for this compound
Geometry Optimization Finding the lowest energy 3D structure.Predicts accurate bond lengths and angles.
HOMO/LUMO Analysis Calculation of frontier molecular orbital energies.Provides insights into chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface.Identifies regions for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Signatures for Characterization

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which is invaluable for their characterization and identification. Theoretical calculations of vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure.

For vibrational spectroscopy, DFT methods can compute the frequencies and intensities of the normal modes of vibration. researchgate.netresearchgate.net The calculated vibrational frequencies for the stretching and bending of specific bonds, such as the S-H of the thiol group and the C-N and C-C bonds within the pyridine ring, can be assigned to the peaks observed in experimental IR and Raman spectra. researchgate.netresearchgate.netresearchgate.net While there is often a systematic overestimation of frequencies in DFT calculations, this can be corrected using scaling factors to achieve excellent agreement with experimental results. nih.gov

Similarly, DFT can predict the 1H and 13C NMR chemical shifts. nih.govresearchgate.net The gauge-including atomic orbital (GIAO) method is commonly employed within DFT to calculate the magnetic shielding tensors of the nuclei. nih.gov These theoretical shielding values are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netmdpi.com This predictive capability is particularly useful for assigning complex spectra and for distinguishing between different isomers. mdpi.com

Table: Example of DFT-Predicted vs. Experimental Spectroscopic Data for a Related Pyridine Derivative

Spectroscopic DataFunctional Group/AtomCalculated Value (cm-1 or ppm)Experimental Value (cm-1 or ppm)
IR Frequency C=O stretch17201700
IR Frequency N-H stretch34503400
13C NMR Shift Carbonyl Carbon168.5166.9
13C NMR Shift Pyridine C2152.3150.1

Simulation of Molecular Interactions, Adsorption, and Dynamics

DFT calculations can be extended to simulate the interactions of this compound with other molecules or surfaces. This is particularly relevant for understanding its behavior in different environments, such as its adsorption on metal surfaces or its interaction with biological macromolecules. For instance, studies on the adsorption of similar thiol-containing pyridine compounds on silver surfaces have used DFT to determine the preferred binding configurations, finding that the molecule can adsorb through the sulfur atom or via the nitrogen atom of the pyridine ring. researchgate.net

Furthermore, by combining DFT with molecular dynamics (FFMD-DFT), it is possible to simulate the dynamic behavior of the molecule in a solvent, providing insights into solvation effects and the influence of thermal fluctuations on its structure and properties. acs.org Such simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the molecule's behavior in solution and its binding to other species. acs.org

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein. These methods are fundamental in drug discovery and molecular biology.

Prediction of Protein-Ligand Binding Interactions

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. esisresearch.org This method is widely used to screen virtual libraries of compounds to identify potential drug candidates and to propose binding hypotheses for observed biological activity. For pyridine-containing compounds, molecular docking has been successfully used to predict their binding modes within the active sites of various enzymes, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). researchgate.netresearchgate.net

The docking process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the binding affinity. The results provide a detailed picture of the protein-ligand complex, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the bound state. esisresearch.org For example, docking studies on similar heterocyclic compounds have identified specific amino acid residues that form crucial hydrogen bonds with the ligand, explaining their inhibitory potency. researchgate.netyoutube.com

Table: Representative Molecular Docking Results for Pyridine Derivatives with Protein Targets

Compound ClassProtein TargetKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
Pyrimidine (B1678525) derivativesEGFRMet793, Leu718-8.5 to -9.8
4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivativesCDK6Lys43, Asp163-9.2 to -10.5
4-(thien-2-yl)-3-aminopyridine-2(1H)-one derivativesThrombinGly216, Trp60D-7.9 to -8.6

Elucidation of Biological Mechanisms at the Molecular Level

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the behavior of the protein-ligand complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the protein and the ligand, as well as the stability of their interactions. researchgate.net

By analyzing the MD trajectory, scientists can gain a deeper understanding of the biological mechanism of action. For instance, MD simulations can confirm the stability of the binding mode predicted by docking and can reveal conformational changes in the protein upon ligand binding, which may be crucial for its function. researchgate.net Studies on related systems have used MD simulations to elucidate the mechanism of separation in chromatography, showing how changes in pH can weaken the interactions between a pyridine-based ligand and a protein, leading to its elution. This level of molecular detail is instrumental in rational drug design, enabling the optimization of lead compounds to improve their binding affinity and selectivity.

Quantum Chemical Modeling for Reactivity and Mechanism Prediction

A detailed analysis of the reactivity and prediction of reaction mechanisms of this compound through quantum chemical modeling is not extensively documented in publicly available research. However, based on the known reactivity of related pyridine and thiol compounds, theoretical studies would likely focus on several key areas:

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a molecule. For this compound, the HOMO is expected to be localized on the sulfur atom of the thiol group, indicating its nucleophilic character. The LUMO is likely to be distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability.

Electrostatic Potential (ESP) Mapping: An ESP map would visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group would be expected to show negative electrostatic potential, making them likely sites for protonation or interaction with electrophiles. The hydrogen atom of the thiol group would exhibit a positive potential, indicating its acidic nature.

Reaction Mechanism Studies: Quantum chemical calculations could be employed to model various reaction pathways involving this compound. For instance, the mechanism of its self-assembly on gold surfaces could be investigated by calculating the binding energies and geometries of different adsorption configurations. Theoretical studies could also elucidate the mechanisms of its participation in organic reactions, such as nucleophilic substitution or addition reactions, by determining the transition state structures and activation energies.

Advanced Spectroscopic and Analytical Characterization Methodologies

Tip-Enhanced Raman Spectroscopy (TERS) and Electrochemical TERS (EC-TERS)

Tip-Enhanced Raman Spectroscopy (TERS) has emerged as a powerful tool for obtaining chemical information with high spatial resolution, far beyond the diffraction limit of light. This technique combines the chemical specificity of Raman spectroscopy with the atomic-scale imaging capabilities of scanning probe microscopy. In TERS, a metalized sharp tip is brought into close proximity to the sample surface and illuminated with a laser. The localized surface plasmon resonance at the tip apex generates a strongly enhanced electromagnetic field, leading to a dramatic amplification of the Raman signal from molecules situated directly beneath the tip.

Nanoscale Chemical Imaging and Molecular Configuration Analysis

TERS enables the nanoscale chemical imaging of surfaces, allowing for the visualization of the distribution and orientation of molecules in a self-assembled monolayer. While direct TERS studies on Pyridin-4-YL-methanethiol are not extensively reported, research on similar aromatic thiol SAMs on gold surfaces demonstrates the capability of this technique. For instance, TERS has been successfully employed to investigate binary SAMs, achieving a spatial resolution of approximately 9 nm. nih.gov This level of resolution allows for the differentiation of nanodomains and the study of phase segregation in mixed monolayers under ambient conditions. nih.gov

The combination of TERS with density functional theory (DFT) calculations can provide detailed insights into molecular orientation and intermolecular interactions at the nanoscale. nih.gov By analyzing shifts in Raman peak positions and changes in line widths, it is possible to distinguish between different molecular arrangements, such as random orientations versus highly ordered, π-stacked structures. nih.gov This capability is crucial for understanding the structure-property relationships in SAMs of molecules like this compound, where the orientation of the pyridine (B92270) ring can significantly influence surface properties. TERS imaging has been shown to differentiate between locked and random molecular orientations with a spatial resolution of less than 10 nm. nih.gov

In Situ Spectroelectrochemical Investigations at Interfaces

Electrochemical Tip-Enhanced Raman Spectroscopy (EC-TERS) extends the capabilities of TERS to the in-situ study of electrochemical interfaces. This is particularly relevant for this compound, as the nitrogen atom in the pyridine ring can be protonated or involved in coordination with metal ions, processes that are often potential-dependent.

In an EC-TERS setup, the TERS experiment is performed in an electrochemical cell, allowing for the acquisition of Raman spectra as a function of the applied electrode potential. This provides a molecular-level understanding of redox processes, adsorption/desorption phenomena, and changes in molecular orientation at the solid-liquid interface. Studies on related compounds, such as (4′-(pyridin-4-yl)biphenyl-4-yl)methanethiol, have demonstrated the utility of EC-TERS in probing the protonation state of the pyridine ring at a gold electrode surface. These investigations can distinguish between the spectral signatures of the protonated and non-protonated forms of the pyridine moiety, offering insights into the local chemical environment at the electrode-electrolyte interface.

Surface-Sensitive Spectroscopies for Thin Film and Interfacial Analysis

The formation and characterization of well-defined thin films and self-assembled monolayers of this compound on various substrates are critical for its potential applications. A suite of surface-sensitive spectroscopic techniques is employed to gain a comprehensive understanding of these interfaces.

Ultra High Vacuum Infrared Reflection Adsorption Spectroscopy (UHV-IRRAS)

UHV-IRRAS is a highly sensitive technique for studying the vibrational properties of adsorbates on metal surfaces. It provides information about the chemical nature, orientation, and packing of molecules in a monolayer. In a study of pyridine-terminated alkanethiols on Au(111), UHV-IRRAS was used to determine the molecular orientation. rsc.org By analyzing the intensity of specific vibrational modes, such as the aromatic C-H stretching and ring vibrations of the pyridine headgroup, the tilt angle of the molecules with respect to the surface normal can be deduced. rsc.org For a series of pyridine-terminated thiolates, a molecular tilt angle of approximately 15° was determined. rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

XPS is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound SAMs, XPS can confirm the presence of nitrogen, sulfur, carbon, and the substrate elements, as well as provide information about the chemical bonding.

The binding energies of the core-level electrons are sensitive to the chemical environment of the atom. For instance, the N 1s binding energy can distinguish between a non-protonated pyridine nitrogen and a protonated pyridinium (B92312) species. Similarly, the S 2p spectrum can confirm the formation of a thiolate bond to a metal surface, which typically appears at a lower binding energy compared to a free thiol group. researchgate.net A detailed analysis of the C 1s spectrum can also provide information about the different carbon atoms within the molecule. nih.gov

Below is a table summarizing typical binding energies observed in XPS analysis of pyridine-containing thiol monolayers on gold.

Core Level Functional Group/State Approximate Binding Energy (eV)
N 1sNon-protonated Pyridine~399.5
N 1sProtonated Pyridinium~401.5
S 2p3/2Thiolate (S-Au)~162.0
S 2p3/2Unbound Thiol~163.5 - 164.0
C 1sC-C/C-H (aromatic)~284.5 - 285.0
C 1sC-S~285.5
C 1sC-N~286.0

Note: These are approximate values and can vary depending on the specific molecular environment and instrument calibration.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

NEXAFS spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation of molecules adsorbed on surfaces. The technique involves exciting a core-level electron to an unoccupied molecular orbital. The absorption of X-rays is highly dependent on the polarization of the incident light relative to the orientation of the molecular orbitals.

For this compound SAMs, N 1s and C 1s NEXAFS are particularly informative. By measuring the intensity of the π* and σ* resonances as a function of the angle of the incident polarized X-ray beam, the average tilt angle of the pyridine ring with respect to the substrate surface can be determined with high precision. rsc.org Studies on similar pyridine-terminated SAMs have utilized NEXAFS to elucidate the molecular orientation, complementing the findings from other techniques like UHV-IRRAS. rsc.org High-resolution NEXAFS spectra of gas-phase pyridine reveal fine vibrational structures, and theoretical calculations can aid in the assignment of spectral features to specific electronic transitions. researchgate.net

The following table presents a simplified overview of expected NEXAFS resonances for a pyridine-containing molecule.

Edge Transition Approximate Energy (eV) Information Gained
N 1s1s → π~399Orientation of the pyridine ring
N 1s1s → σ>405Intramolecular bond lengths
C 1s1s → π~285Orientation of the aromatic system
C 1s1s → σ>290Intramolecular bond lengths

Note: The exact energies of the resonances depend on the specific chemical environment.

Scanning Tunneling Microscopy (STM) for Surface Morphology and Self-Assembly Characterization

The formation and structural order of SAMs are significantly influenced by factors like solution concentration and pH. nih.gov For instance, studies on 2-pyrimidinethiolate (2PymS) SAMs have shown that the best-ordered monolayers are typically formed at a specific optimal concentration, with higher or lower concentrations leading to less uniform structures. nih.gov The pH of the solution plays a crucial role in the protonation state of the pyridine nitrogen. At low pH, the nitrogen atom is likely to be protonated, leading to electrostatic repulsion between adjacent molecules. This repulsion can hinder the formation of well-ordered, crystalline phases. nih.govmdpi.com Conversely, at higher pH values (typically above the pKa of the pyridine nitrogen), the nitrogen is deprotonated, facilitating the formation of large, well-ordered domains. nih.govmdpi.com For example, 4-pyridinethiol SAMs exhibit different packing structures at varying pH levels, indicating a change in molecular arrangement based on the protonation state. mdpi.com

High-resolution STM imaging reveals the detailed molecular arrangement within these ordered domains. In related compounds, such as 2PymS on Au(111), alternating paired molecular rows have been observed, indicating a specific packing structure. nih.gov The adsorption of these thiols on the gold surface occurs via the sulfur atom, which forms a strong Au-S bond. This interaction is often accompanied by the cleavage of the S-H bond in the thiol group, resulting in a thiolate species on the surface. nih.gov The orientation of the pyridine ring with respect to the surface can vary, with some molecules adopting a standing-up orientation while others may be tilted. mdpi.com These variations in orientation and packing can lead to different surface lattice structures, which are meticulously mapped by STM.

The table below summarizes key findings from STM studies on compounds analogous to this compound, providing expected characteristics for its self-assembled monolayers.

FeatureObservation in Analogous SystemsExpected for this compound
Monolayer Formation Formation of self-assembled monolayers on Au(111). nih.govmdpi.comExpected to form SAMs on Au(111) via Au-S linkage.
Effect of pH Surface morphology and order are highly dependent on pH. nih.govmdpi.comSimilar pH dependence, with better-ordered structures at pH > pKa.
Packing Structure Formation of ordered domains with specific lattice structures. nih.govmdpi.comExpected to form ordered domains, with the precise packing influenced by intermolecular interactions.
Molecular Orientation Can exhibit both standing-up and tilted orientations. mdpi.comA combination of orientations may be present, depending on surface coverage and preparation conditions.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable analytical techniques for the structural elucidation and confirmation of chemical compounds. For this compound, these methods provide definitive evidence of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not detailed in the provided search results, expected chemical shifts can be inferred from data for structurally related compounds such as 4-methylpyridine (B42270) and pyrimidin-4-yl-methanol. chemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of this compound, the protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, two sets of chemically non-equivalent aromatic protons would be expected, likely appearing as doublets. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom would give rise to a singlet in the upfield region, with its exact chemical shift influenced by the electronegativity of the sulfur and the aromatic ring. The thiol (-SH) proton, if observable, would appear as a broad singlet, and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyridine ring would resonate in the downfield region (typically δ 120-150 ppm). The methylene carbon would appear at a higher field, and its chemical shift would be characteristic of a carbon atom attached to a sulfur and an aromatic ring.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on analogous compounds.

GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Pyridine-H (ortho to N) ~8.5~150
Pyridine-H (meta to N) ~7.2~124
-CH₂- ~3.7~30
-SH Variable (broad singlet)-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (molecular weight: 125.19 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 125.

The fragmentation pattern in electron ionization mass spectrometry (EI-MS) would be characteristic of the molecule's structure. Common fragmentation pathways for related aromatic and thiol compounds can be used to predict the fragmentation of this compound. Alpha-cleavage (cleavage of the bond adjacent to the sulfur atom) and fragmentation of the pyridine ring are expected to be prominent.

The table below outlines the expected major fragments in the mass spectrum of this compound.

m/zFragment IonProposed Structure
125 [C₆H₇NS]⁺Molecular Ion (M⁺)
92 [C₅H₄NCH₂]⁺Loss of SH radical
78 [C₅H₄N]⁺Pyridine radical cation
51 [C₄H₃]⁺Fragment from pyridine ring cleavage

Electrospray ionization (ESI) mass spectrometry, often coupled with liquid chromatography (LC-ESI-MS), is another powerful technique for the analysis of such compounds, particularly for confirming the mass of derivatives or in complex mixtures. nih.govnih.gov

Future Directions and Emerging Research Avenues for Pyridin 4 Yl Methanethiol

Exploration of Pyridin-4-YL-methanethiol in Quantum Computing and Spintronics

The foray of molecular compounds into quantum computing and spintronics is driven by the need for components at the ultimate scale of miniaturization. This compound is a candidate for these fields due to its properties as a molecular linker in single-molecule junctions, which are fundamental to molecular electronics. tudelft.nlelectrochem.org

In the context of quantum computing, which seeks to solve complex problems intractable for classical computers aps.orgintrotoquantum.org, molecules like this compound could potentially be used to construct qubits or quantum gates. The electronic properties of a single molecule bridging two electrodes can be precisely controlled, offering a pathway to manipulate quantum states. The thiol group ensures a reliable connection to gold electrodes, while the pyridine (B92270) ring can be used to modulate the electronic coupling and energy levels within the junction. researchgate.net

Spintronics, a technology that utilizes the intrinsic spin of electrons in addition to their charge, offers a new paradigm for information processing and storage. mdpi.com The interface between the organic molecule and the magnetic electrodes is crucial. This compound can form well-defined self-assembled monolayers on electrode surfaces, potentially influencing the spin polarization of tunneling electrons. The exploration of chiral systems for coupling with electron spin is an active area of research, and while this compound is not intrinsically chiral, its assembly or functionalization could introduce chirality into the system.

Table 1: Potential Roles of this compound in Quantum Technologies

Technology Potential Role of this compound Key Molecular Features
Quantum Computing Component of single-molecule quantum dots or qubits. Thiol group for electrode anchoring; Pyridine ring for tuning electronic properties.
Spintronics Formation of spin-selective interfaces on ferromagnetic electrodes. Controlled self-assembly into monolayers; Potential for chiral functionalization.

| Molecular Electronics | Building block for single-molecule switches and diodes. tudelft.nlresearchgate.net | Defined length and conductivity; Functional groups for controlled charge transport. |

Advanced Applications in Bio-sensing and Diagnostic Technologies

The development of highly sensitive and selective biosensors is critical for early disease diagnosis and environmental monitoring. mdpi.com this compound's functional groups make it a versatile component for fabricating advanced bio-sensing platforms. The thiol group allows for its immobilization on gold surfaces, a common substrate in electrochemical and optical biosensors. The exposed pyridine ring can then serve as a versatile anchor point.

Self-assembled monolayers of related heteroaromatic thiols have been shown to facilitate fast electron transfer between redox proteins and metal electrodes, a crucial process in electrochemical biosensors. mdpi.com The nitrogen atom in the pyridine ring can interact with charged residues of proteins, enabling specific orientations that promote efficient signaling. Furthermore, research has indicated that Pyridin-4-ylmethanethiol can interact with the NOD2 protein, suggesting its potential use in sensors designed to detect specific biological interactions. biosynth.com

The pyridine moiety can also act as a coordination site for metal ions or as a building block in supramolecular assemblies designed for anion sensing. mdpi.com This opens up possibilities for creating chemosensors for specific ions or small molecules in biological fluids.

Table 2: Bio-sensing Platforms Utilizing this compound

Sensor Type Principle of Operation Role of this compound
Electrochemical Biosensors Measures changes in electrical signals upon analyte binding. Forms a stable monolayer on the electrode and facilitates electron transfer with biomolecules. mdpi.com
Optical Biosensors (e.g., SPR) Detects changes in refractive index at the sensor surface. Creates a functionalized surface for the specific immobilization of target analytes.

| Supramolecular Chemosensors | Utilizes non-covalent interactions for selective analyte recognition. | Acts as a building block in assemblies that change properties (e.g., color, fluorescence) upon binding. mdpi.commorressier.com |

Integration in Hybrid Material Systems for Enhanced Functionality

Organic-inorganic hybrid materials combine the distinct properties of their components to achieve functionalities that are not possible with either material alone. mdpi.com this compound is an ideal organic linker for creating such systems at the molecular level. Its ability to form robust self-assembled monolayers on metal surfaces like gold is a prime example of creating a well-defined organic-inorganic interface. nih.gov

These SAMs can be used to precisely control the surface properties of materials, such as wettability, corrosion resistance, and biocompatibility. The terminal pyridine groups on the SAM surface provide a chemically active platform for further modification. For instance, they can coordinate to metal ions to build up multi-layered structures or act as nucleation sites for the growth of metal-organic frameworks (MOFs).

The integration of this compound into hybrid systems can lead to materials with enhanced electronic, optical, or mechanical properties. For example, incorporating these molecules into polymer composites could improve interfacial adhesion and create conductive pathways. The synergy between the ordered molecular layer and the inorganic substrate is key to designing these advanced materials. mdpi.com

Development of this compound-Based Smart Materials

Smart materials are designed to respond to external stimuli, such as light, pH, or an electric field, in a controlled and reversible manner. The molecular structure of this compound provides several avenues for its incorporation into such materials.

One promising area is the development of molecular switches. By integrating this compound as a linker for photochromic molecules (molecules that change structure upon light exposure) between two electrodes, it is possible to create a single-molecule device whose conductivity can be switched "on" and "off" with light. researchgate.net This forms the basis for molecular-level data storage and processing.

Furthermore, the pyridine group in a SAM of this compound is pH-responsive. The nitrogen atom can be reversibly protonated and deprotonated by changing the pH of the surrounding environment. nih.gov This change in protonation state alters the surface charge and chemical properties of the material, which could be harnessed for creating pH-responsive drug delivery systems, sensors, or surfaces with tunable adhesion.

Expansion into Novel Catalytic Cycle Designs and Sustainable Chemical Processes

The principles of green and sustainable chemistry aim to design chemical processes that are efficient, reduce waste, and utilize renewable resources. text2fa.irmdpi.com this compound has the potential to contribute to this field by enabling the design of novel catalytic systems.

By immobilizing this compound on a solid support (e.g., metal nanoparticles, silica), a heterogeneous catalyst can be prepared. The thiol group provides a strong anchor to the support, preventing the catalyst from leaching into the reaction mixture. The pyridine ring can then act as a ligand to coordinate with a catalytically active metal center. This approach allows for the easy separation and recycling of the catalyst, a key principle of sustainable chemistry.

These anchored catalysts could be designed for a variety of organic transformations. The ability to create well-defined catalytic sites on a surface can also lead to enhanced selectivity and activity compared to homogeneous counterparts. Research into the catalytic properties of such systems could open new avenues for efficient and environmentally friendly chemical synthesis. pnnl.gov

Q & A

Q. How can computational modeling improve the design of this compound-based inhibitors?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding modes in target proteins (e.g., kinases). Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability of ligand-protein interactions. Cross-reference with experimental IC50 values to refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.